molecular formula C10H11N3 B580824 (R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile CAS No. 1213417-10-7

(R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile

Cat. No. B580824
M. Wt: 173.219
InChI Key: SRTGBZLPXOKAQC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile, commonly known as (R)-PPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. It is a chiral compound with a specific stereochemistry that plays a crucial role in its biological activity.

Mechanism Of Action

The mechanism of action of (R)-PPC involves its binding to the nicotinic acetylcholine receptors, which leads to the activation of various signaling pathways. This activation results in the modulation of neurotransmitter release, ion channel activity, and gene expression. The specific binding of (R)-PPC to the receptors is dependent on its stereochemistry, which plays a crucial role in its biological activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of (R)-PPC are dependent on its binding to the nicotinic acetylcholine receptors. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models. (R)-PPC has also been studied for its potential therapeutic effects in various diseases such as Alzheimer's, Parkinson's, and schizophrenia.

Advantages And Limitations For Lab Experiments

The advantages of using (R)-PPC in lab experiments include its high potency and selectivity for nicotinic acetylcholine receptors, which allows for precise modulation of receptor activity. Its specific stereochemistry also allows for the investigation of the role of chiral compounds in biological systems. However, the limitations of using (R)-PPC include its potential toxicity and the need for specific expertise in its synthesis and handling.

Future Directions

There are several future directions for the study of (R)-PPC. One area of research is the investigation of its potential therapeutic effects in various diseases such as Alzheimer's, Parkinson's, and schizophrenia. Another area of research is the development of novel compounds based on the structure of (R)-PPC that may have improved potency and selectivity for nicotinic acetylcholine receptors. Additionally, the role of chiral compounds in biological systems and their potential applications in drug discovery is an area of ongoing research.

Synthesis Methods

The synthesis of (R)-PPC involves the use of several chemical reactions. The starting material for the synthesis is 2-bromo-5-(pyrrolidin-2-yl)pyridine, which undergoes a reaction with sodium cyanide to form 5-(pyrrolidin-2-yl)pyridine-2-carbonitrile. This compound is then subjected to a resolution process using a chiral acid to obtain (R)-PPC in its pure form. The synthesis method of (R)-PPC has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

(R)-PPC has been extensively studied for its potential applications in various areas of scientific research. It has been shown to have significant activity as a ligand for nicotinic acetylcholine receptors, which are involved in various physiological processes such as learning, memory, and synaptic plasticity. (R)-PPC has also been studied for its potential use as a tool for investigating the role of these receptors in various diseases such as Alzheimer's, Parkinson's, and schizophrenia.

properties

IUPAC Name

5-[(2R)-pyrrolidin-2-yl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-6-9-4-3-8(7-13-9)10-2-1-5-12-10/h3-4,7,10,12H,1-2,5H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTGBZLPXOKAQC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CN=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CN=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.